Cas no 4771-50-0 (7-Methyl-1h-indole-3-carbaldehyde)
7-Methyl-1h-indole-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 7-methylindole 3-carboxaldehyde
- 7-Methylindole-3-carboxaldehyde
- 3-Formyl-7-methylindole
- 7-methyl-1H-indole-3-carbaldehyde
- 7-METHYLINDOLE-3-CARBOXALDEHYDE CRYSTALLINE
- 7-Methylindole-3-carboxyaldehyde
- 1H-Indole-3-carboxaldehyde, 7-methyl-
- 7-METHYL-1H-INDOLE-3-CARBOXALDEHYDE
- KTUFZHVVJBHGKZ-UHFFFAOYSA-N
- 3-Carboxaldehyde, 7-methylindole-
- 7-methylindole-3-carbaldehyde
- NSC91539
- PubChem8327
- KSC497O2N
- 7-Methylindole3-carboxaldehyde
- EBD5298
- DTXSID20293694
- BCP27084
- DS-0060
- SY017957
- M-4044
- CHEMBL4467793
- A15587
- methyl5-(difluoromethoxy)-2-methylbenzoate
- 4771-50-0
- AC-23429
- NSC-91539
- SCHEMBL672635
- MFCD00047170
- AM20050466
- 7-Methylindole-3-aldehyde
- CS-W007980
- AKOS005206800
- EN300-1275516
- FT-0621463
- Z1255486095
- PB42883
- ALBB-022904
- DB-001447
- 7-Methyl-1h-indole-3-carbaldehyde
-
- MDL: MFCD00047170
- Inchi: 1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3
- InChI Key: KTUFZHVVJBHGKZ-UHFFFAOYSA-N
- SMILES: O=CC1=CNC2C(C)=CC=CC=21
- BRN: 122340
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.9
- Topological Polar Surface Area: 32.9
Experimental Properties
- Color/Form: Grayish yellow crystal powder
- Density: 1.226
- Melting Point: 206-208°C
- Boiling Point: 341℃ at 760 mmHg
- Flash Point: 168 °C
- Refractive Index: 1.698
- PSA: 32.86000
- LogP: 2.28880
- Sensitiveness: Air Sensitive
- Solubility: Uncertain
7-Methyl-1h-indole-3-carbaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:−20°C
7-Methyl-1h-indole-3-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Methyl-1h-indole-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199000316-25g |
7-Methylindole-3-carboxaldehyde |
4771-50-0 | 98% | 25g |
$274.32 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123432-250mg |
7-Methyl-1h-indole-3-carbaldehyde |
4771-50-0 | 98% | 250mg |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123432-5g |
7-Methyl-1h-indole-3-carbaldehyde |
4771-50-0 | 98% | 5g |
¥455.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123432-1g |
7-Methyl-1h-indole-3-carbaldehyde |
4771-50-0 | 98% | 1g |
¥97.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007839-1g |
7-Methyl-1h-indole-3-carbaldehyde |
4771-50-0 | 98% | 1g |
¥81 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007839-5g |
7-Methyl-1h-indole-3-carbaldehyde |
4771-50-0 | 98% | 5g |
¥354 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007839-250mg |
7-Methyl-1h-indole-3-carbaldehyde |
4771-50-0 | 98% | 250mg |
¥27 | 2024-05-23 | |
| Matrix Scientific | 069433-500mg |
3-Formyl-7-methylindole, 96% |
4771-50-0 | 96% | 500mg |
$57.00 | 2023-09-09 | |
| Matrix Scientific | 069433-1g |
3-Formyl-7-methylindole, 96% |
4771-50-0 | 96% | 1g |
$72.00 | 2023-09-09 | |
| Matrix Scientific | 069433-5g |
3-Formyl-7-methylindole, 96% |
4771-50-0 | 96% | 5g |
$269.00 | 2023-09-09 |
7-Methyl-1h-indole-3-carbaldehyde Suppliers
7-Methyl-1h-indole-3-carbaldehyde Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 7-Methyl-1h-indole-3-carbaldehyde
Recent Advances in the Study of 7-Methyl-1H-indole-3-carbaldehyde (CAS: 4771-50-0) in Chemical Biology and Pharmaceutical Research
7-Methyl-1H-indole-3-carbaldehyde (CAS: 4771-50-0) is a structurally significant indole derivative that has garnered increasing attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents targeting inflammation, cancer, and infectious diseases. Recent studies have explored its role in modulating critical biological pathways, making it a promising candidate for further investigation.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a scaffold for designing novel kinase inhibitors. The study highlighted its ability to interact with ATP-binding sites of specific kinases, suggesting its potential in developing targeted cancer therapies. Molecular docking simulations revealed favorable binding affinities, particularly with CDK2 and EGFR kinases, which are often dysregulated in various cancers. These findings underscore the compound's utility in structure-based drug design.
Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where 7-Methyl-1H-indole-3-carbaldehyde was utilized as a precursor for synthesizing antimicrobial agents. The derivatives exhibited potent activity against drug-resistant bacterial strains, including MRSA and E. coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This research opens new avenues for addressing the global challenge of antimicrobial resistance.
Recent structural-activity relationship (SAR) studies have further elucidated the importance of the methyl group at the 7-position and the aldehyde functionality at the 3-position in determining the compound's biological activity. These insights are critical for optimizing its derivatives for enhanced potency and selectivity. Additionally, advancements in synthetic methodologies, such as microwave-assisted and flow chemistry techniques, have improved the efficiency of producing this compound and its analogs.
In conclusion, 7-Methyl-1H-indole-3-carbaldehyde (CAS: 4771-50-0) continues to be a valuable molecule in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibition to antimicrobial activity, highlight its potential as a multifunctional scaffold. Future research should focus on expanding its therapeutic applications and optimizing its pharmacokinetic properties to facilitate clinical translation.
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